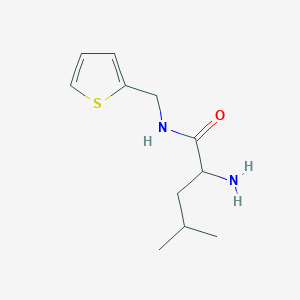
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a butenol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol typically involves the following steps:
-
Formation of the Piperidine-Pyridine Intermediate
Starting Materials: 4-(Chloromethyl)pyridine and piperidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The piperidine is added to a solution of 4-(chloromethyl)pyridine under stirring at room temperature, leading to the formation of 4-(piperidin-1-ylmethyl)pyridine.
-
Coupling with Butenol
Starting Materials: 4-(Piperidin-1-ylmethyl)pyridine and (E)-4-chlorobut-2-en-1-ol.
Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The (E)-4-chlorobut-2-en-1-ol is added to the intermediate under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the alcohol group to a ketone or carboxylic acid.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction of the double bond or the pyridine ring to form saturated derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Products: Substitution of the hydroxyl group or the piperidine ring with various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable for studying receptor-ligand interactions and signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of (E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Piperidin-1-ylmethyl)pyridine: Lacks the butenol side chain, making it less versatile in chemical reactions.
(E)-4-((4-(Methyl)pyridin-2-yl)oxy)but-2-en-1-ol: Lacks the piperidine ring, which may reduce its binding affinity to certain targets.
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)butane: Saturated version of the compound, which may have different reactivity and biological activity.
Uniqueness
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol is unique due to its combination of a piperidine ring, a pyridine ring, and a butenol side chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry. Its ability to undergo multiple types of chemical reactions further enhances its utility as a synthetic intermediate and a research tool.
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C15H22N2O2/c18-10-4-5-11-19-15-12-14(6-7-16-15)13-17-8-2-1-3-9-17/h4-7,12,18H,1-3,8-11,13H2/b5-4+ |
InChI-Schlüssel |
IYQXIUTVTZXZOV-SNAWJCMRSA-N |
Isomerische SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CO |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester](/img/structure/B12103876.png)
![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)


![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)




![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)

![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)
